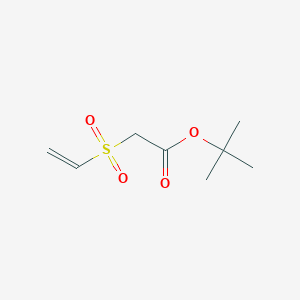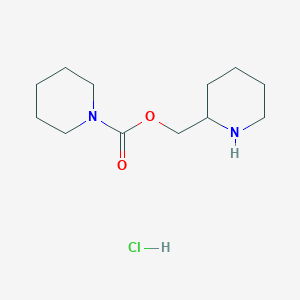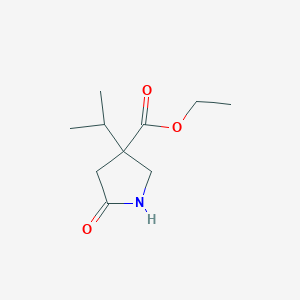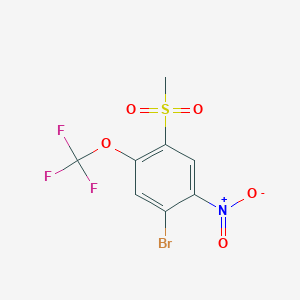
1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene
Übersicht
Beschreibung
This compound is a benzene derivative that contains several functional groups: a bromo group, a methylsulfonyl group, a nitro group, and a trifluoromethoxy group. Each of these groups can significantly influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, a bromination reaction could introduce the bromo group, and a trifluoromethylation reaction could introduce the trifluoromethoxy group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic core, while the various functional groups attached to it would create regions of differing electron density, which could affect the compound’s reactivity .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the bromo group might make it a good candidate for substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a nitro group could make the compound more acidic .Wissenschaftliche Forschungsanwendungen
Multi-Coupling Reagent
- Application : 1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene shows potential as a multi-coupling reagent. A similar compound, 3-bromo-2-(tert-butylsulfonyl)-1-propene, demonstrates effectiveness in reacting with various electrophiles like aldehydes, ketones, and alkynes, yielding highly functionalized sulfones (Auvray, Knochel, & Normant, 1985).
Aryne Route Synthesis
- Application : The compound is useful in the aryne route to synthesize 1- and 2-(trifluoromethoxy)naphthalenes. This process involves treatment with lithium diisopropylamide and subsequent reactions leading to various functionalized naphthalenes (Schlosser & Castagnetti, 2001).
Synthesis of Benzoic Acid Derivatives
- Application : It serves as a precursor in the synthesis of 2-nitro-4-methylsulfonyl benzoic acid, a process involving nitration and oxygenation with high yields and purity, indicating its utility in producing economically beneficial compounds (Peng, 2010).
Continuous-Flow Process for Mononitration
- Application : This compound is significant in the continuous-flow mononitration of 1-methyl-4-(methylsulfonyl)benzene, demonstrating high yield and reduced byproduct formation, highlighting its efficiency in chemical synthesis (Yu et al., 2016).
Redox Behavior in Electrochemistry
- Application : It plays a role in electrochemical studies, particularly in the redox behavior of benzothiadiazoles, benzofurazans, and benzoselenadiazoles, useful in understanding the electron transfer processes in various chemical systems (Sherman, Lambert, & Pilgram, 1974).
Gas-Liquid Phase Oxidation Synthesis
- Application : It's a key starting material in the gas-liquid phase oxidation synthesis of 2-nitro-4-methylsulfonyl benzoic acid, showing high yield and purity under optimized conditions, reinforcing its value in organic synthesis (Ci, 2013).
Synthesis of Oxazoles
- Application : The compound contributes to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles, demonstrating its versatility in the creation of diverse organic compounds (Herrera et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-4-methylsulfonyl-2-nitro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO5S/c1-19(16,17)7-3-5(13(14)15)4(9)2-6(7)18-8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJGGEKRDSOIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



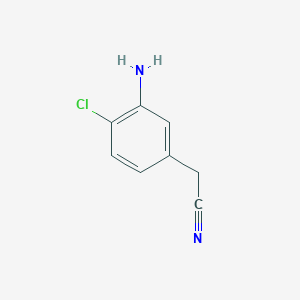
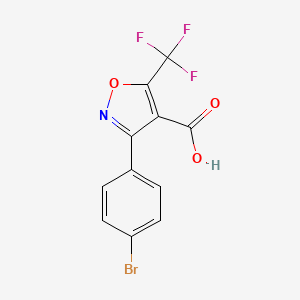
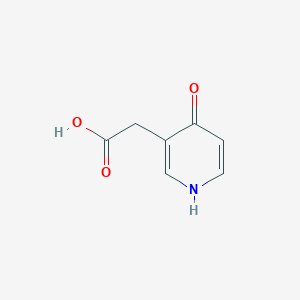

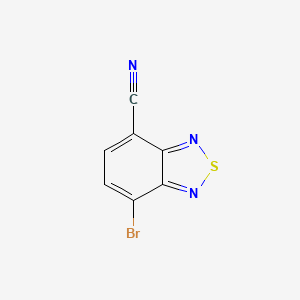

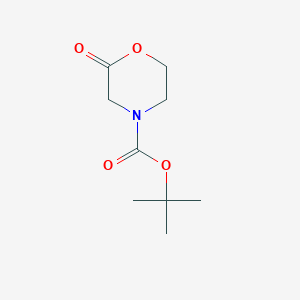
![(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B1382308.png)

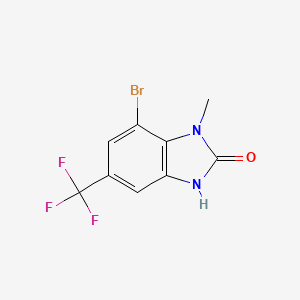
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1382315.png)
